![molecular formula C20H19N3O5S B2656357 2,4-dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide CAS No. 897614-23-2](/img/structure/B2656357.png)
2,4-dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
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Description
2,4-dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide, also known as MPB-51, is a novel compound that has gained significant attention in the scientific community due to its potential applications in cancer research. MPB-51 is a small molecule inhibitor that targets the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide, also known as 2,4-dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the growth of cancer cells. Studies have indicated that it can interfere with cell proliferation and induce apoptosis in various cancer cell lines. Its mechanism of action often involves the inhibition of specific enzymes or signaling pathways critical for cancer cell survival .
Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This makes it a valuable candidate for developing treatments for diseases associated with oxidative stress .
Antibacterial Applications
The compound has been investigated for its antibacterial properties. It has shown efficacy against a range of gram-positive and gram-negative bacteria. This makes it a promising candidate for developing new antibacterial agents, especially in the face of rising antibiotic resistance .
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory potential of this compound. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This property is particularly useful in treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease .
Neuroprotective Effects
Research has suggested that this compound may have neuroprotective effects. It can protect neurons from damage caused by oxidative stress and inflammation, which is crucial in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .
Antifungal Activity
The compound has also been explored for its antifungal properties. It has shown activity against several fungal strains, making it a potential candidate for developing antifungal medications. This is particularly important for treating fungal infections that are resistant to current treatments .
Cardioprotective Effects
Preliminary studies have indicated that this compound may have cardioprotective effects. It can help in reducing the risk of cardiovascular diseases by modulating lipid profiles and reducing oxidative stress in cardiac tissues .
Potential in Drug Delivery Systems
The unique chemical structure of this compound makes it suitable for use in drug delivery systems. It can be used to enhance the solubility and bioavailability of poorly soluble drugs, thereby improving their therapeutic efficacy .
properties
IUPAC Name |
2,4-dimethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-27-15-7-8-16(18(12-15)28-2)20(24)21-14-6-4-5-13(11-14)17-9-10-19(23-22-17)29(3,25)26/h4-12H,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUGLLRJZHKYCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide |
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